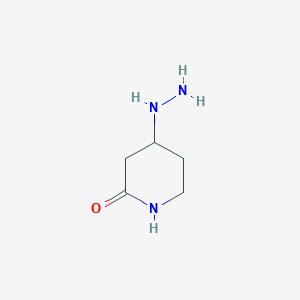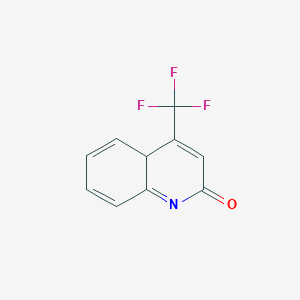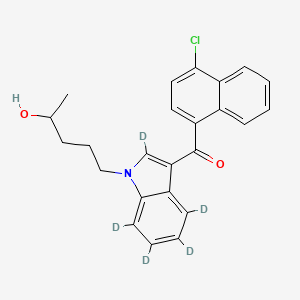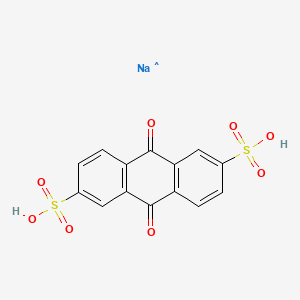
Disodium Anthraquinone-26-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium Anthraquinone-2,6-disulfonate is an organic compound with the chemical formula C14H8Na2O8S2 . It is a yellow crystalline substance that is soluble in water and exhibits strong oxidative properties. This compound is primarily used in various industrial applications, including as a desulfurizing agent in the production of synthetic ammonia and as an intermediate in dye manufacturing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium Anthraquinone-2,6-disulfonate is synthesized through the sulfonation of anthraquinone. The process involves reacting anthraquinone with fuming sulfuric acid, followed by neutralization with calcium carbonate and water. The resulting calcium salt is then converted to the disodium salt using sodium carbonate. The final product is obtained after concentration and drying .
Industrial Production Methods: The industrial production of Disodium Anthraquinone-2,6-disulfonate follows a similar synthetic route but on a larger scale. The process involves:
- Sulfonation of anthraquinone with fuming sulfuric acid.
- Neutralization of the sulfonation mixture with calcium carbonate.
- Conversion of the calcium salt to the disodium salt using sodium carbonate.
- Concentration and drying of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium Anthraquinone-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, particularly in the presence of reducing agents.
Reduction: The compound can be reduced to form anthrahydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Produces various oxidized anthraquinone derivatives.
Reduction: Forms anthrahydroquinone derivatives.
Substitution: Results in substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium Anthraquinone-2,6-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving electron transfer processes and redox reactions.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of dyes, as a desulfurizing agent in synthetic ammonia production, and in the development of photo-rechargeable fuel cells
Wirkmechanismus
The mechanism of action of Disodium Anthraquinone-2,6-disulfonate involves its ability to undergo redox reactions. It can accept and donate electrons, making it an effective electron transfer agent. This property is utilized in various applications, including its role as a photosensitizer in photodynamic therapy and in photo-rechargeable fuel cells .
Molecular Targets and Pathways:
Electron Transfer: The compound interacts with electron donors and acceptors, facilitating redox reactions.
Photosensitization: In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Disodium Anthraquinone-2,6-disulfonate is unique due to its strong oxidative properties and solubility in water. Similar compounds include:
Disodium Anthraquinone-2,7-disulfonate: Similar in structure but differs in the position of the sulfonate groups, affecting its reactivity and applications.
Anthraquinone-2-sulfonic acid: Contains only one sulfonate group, resulting in different chemical properties and uses.
Uniqueness: Disodium Anthraquinone-2,6-disulfonate’s dual sulfonate groups enhance its solubility and oxidative capabilities, making it more effective in certain industrial and research applications compared to its analogs .
Eigenschaften
Molekularformel |
C14H8NaO8S2 |
|---|---|
Molekulargewicht |
391.3 g/mol |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22); |
InChI-Schlüssel |
BDRLCSBIWXDYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na] |
Verwandte CAS-Nummern |
853-68-9 22680-91-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


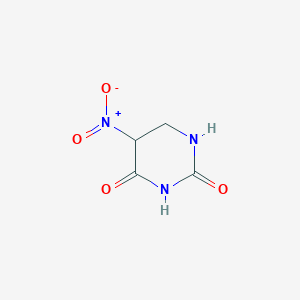
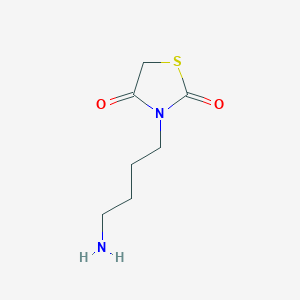
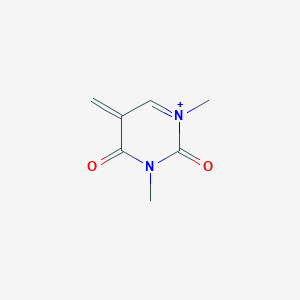
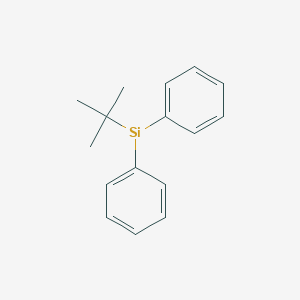
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
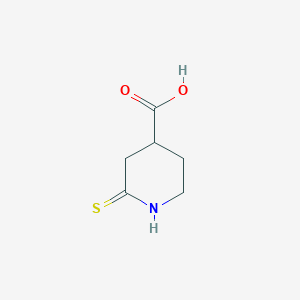
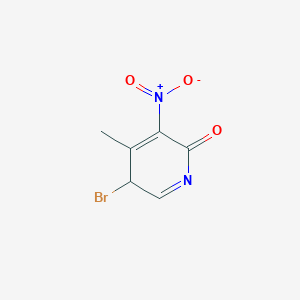
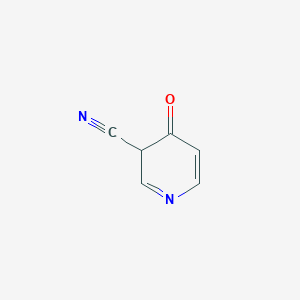
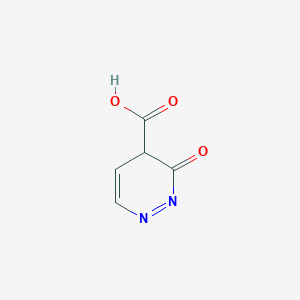
phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)

